2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phenyl ring and a hydroxyphenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-phenylhydrazinecarbothioamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is obtained after cooling and filtration.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Hydroxyphenyl)methylene)-N-methylhydrazinecarbothioamide
- 2-((2-Hydroxyphenyl)methylene)-N-ethylhydrazinecarbothioamide
- 2-((2-Hydroxyphenyl)methylene)-N-propylhydrazinecarbothioamide
Uniqueness
2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenyl ring and the hydroxyphenylmethylene group contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
14938-70-6 |
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Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3OS/c18-13-9-5-4-6-11(13)10-15-17-14(19)16-12-7-2-1-3-8-12/h1-10,18H,(H2,16,17,19)/b15-10- |
InChI Key |
BKJAPBJJTOJXEZ-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=CC=C2O |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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